![molecular formula C14H19N B13965629 N,N-Diallyl-2-ethylaniline CAS No. 241821-32-9](/img/structure/B13965629.png)
N,N-Diallyl-2-ethylaniline
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Overview
Description
N,N-Diallyl-2-ethylaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two allyl groups and an ethyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Allylation: One common method for preparing N,N-Diallyl-2-ethylaniline involves the direct allylation of 2-ethylaniline with allyl halides in the presence of a base.
Catalytic Methods: Another approach involves the use of catalysts such as palladium or tungsten oxide supported on zirconium dioxide to facilitate the allylation process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yields and selectivity. The use of solid catalysts in these processes helps in achieving efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diallyl-2-ethylaniline can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in substitution reactions where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
Chemistry: N,N-Diallyl-2-ethylaniline is used as a building block in the synthesis of various organic compounds. It is also employed in polymerization reactions to create novel polymeric materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antileishmanial activity when combined with other drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-Diallyl-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to specific physiological effects. For example, its antileishmanial activity is attributed to its ability to induce reactive oxygen species (ROS) production and modulate immune responses .
Comparison with Similar Compounds
- N,N-Diallyl-2,4-dimethylaniline
- N,N-Diallyl-p-toluidine
- N,N-Diallyl-m-toluidine
Comparison: N,N-Diallyl-2-ethylaniline is unique due to the presence of the ethyl group on the aniline ring, which can influence its reactivity and properties. Compared to other diallyl anilines, it may exhibit different chemical behaviors and applications due to this structural variation .
Biological Activity
N,N-Diallyl-2-ethylaniline (C14H19N) is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its diallyl functional groups attached to a 2-ethylaniline backbone. This unique structure contributes to its reactivity and biological properties. The molecular formula is C14H19N, and it has been cataloged in databases such as PubChem under CID 11390051 .
Synthesis Methods
The synthesis of this compound typically involves the monoallylation of aniline derivatives. Recent studies have demonstrated efficient catalytic methods for producing N-allyl anilines, which can be further transformed into N,N-diallyl derivatives. For instance, a study reported the use of a 10 wt% WO3/ZrO2 catalyst for the selective monoallylation of anilines, achieving high yields of N-allyl anilines .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Anticholinesterase Activity
There is evidence suggesting that this compound may possess anticholinesterase activity. This activity is significant in the context of neurodegenerative diseases, where inhibition of acetylcholinesterase can enhance cholinergic neurotransmission . However, further studies are needed to confirm this effect specifically for this compound.
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study evaluated the efficacy of various diallyl compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound showed significant inhibitory effects, comparable to established antibiotics.
- Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines, this compound demonstrated dose-dependent cytotoxic effects. The IC50 values were determined through MTT assays, indicating potential use in cancer therapy.
- Mutagenicity Testing : A mutagenicity test using the Ames test revealed that this compound had a moderate mutagenic effect on specific strains of Salmonella typhimurium, suggesting caution in its use due to potential genetic toxicity.
Summary Table of Biological Activities
Properties
CAS No. |
241821-32-9 |
---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-ethyl-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |
InChI Key |
XPZCWUNQJXLPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CC=C)CC=C |
Origin of Product |
United States |
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